REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:9]2[CH2:10][C:5]3([C:12]([OH:14])=O)[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.C(Cl)(=O)C(Cl)=O.O.[NH3:22].C1COCC1>CN(C=O)C.O>[O:1]=[C:2]1[CH:9]2[CH2:10][C:5]3([C:12]([NH2:22])=[O:14])[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2 |f:2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O=C1C2CC3(CC(CC1C3)C2)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Type
|
CUSTOM
|
Details
|
The compound as vacuum-dried
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 150 mL of anhydrous THF
|
Type
|
ADDITION
|
Details
|
the resulting solution was added dropwise to a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
After being stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
solids in the reaction product were filtered off
|
Type
|
CUSTOM
|
Details
|
the organic solution being collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting product was recrystallized with a solution of MeOH and ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2CC3(CC(CC1C3)C2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |